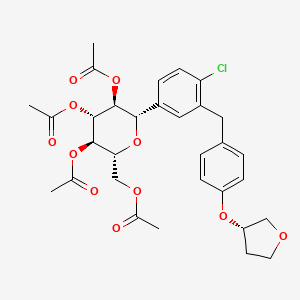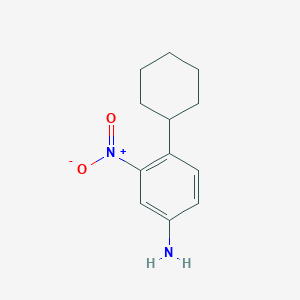
Enzalutamide Impurity I
Descripción general
Descripción
Enzalutamide Impurity I is a degradation product of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer. Enzalutamide works by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells . The presence of impurities like this compound is significant as they can affect the efficacy and safety of the pharmaceutical product.
Mecanismo De Acción
Target of Action
Enzalutamide Impurity I, also known as Desfluoroenzalutamide, is a derivative of Enzalutamide . Enzalutamide is a new type of androgen receptor (AR) antagonist . It primarily targets the androgen receptor (AR), which plays a crucial role in the growth and survival of prostate cancer cells .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of prostate cancer cell growth. This is achieved by blocking the AR and disrupting the androgen signaling pathway, which is essential for the growth and survival of prostate cancer cells .
Análisis Bioquímico
Biochemical Properties
Desfluoroenzalutamide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Enzalutamide. It interacts with various enzymes, proteins, and other biomolecules. For instance, Desfluoroenzalutamide has been shown to interact with androgen receptors, similar to Enzalutamide, but with reduced affinity. This interaction inhibits the binding of androgens, thereby blocking androgen receptor signaling pathways. Additionally, Desfluoroenzalutamide may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .
Cellular Effects
Desfluoroenzalutamide affects various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling. This inhibition leads to decreased expression of androgen-responsive genes, which are crucial for the growth and survival of prostate cancer cells. Furthermore, Desfluoroenzalutamide can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of Desfluoroenzalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens. This binding inhibits the transcription of androgen-responsive genes, leading to reduced cell proliferation and survival. Additionally, Desfluoroenzalutamide may inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and that of other co-administered drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desfluoroenzalutamide change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure. Over time, the degradation of Desfluoroenzalutamide can lead to the formation of other impurities, which may have different biological activities. Long-term studies have shown that Desfluoroenzalutamide can have sustained inhibitory effects on androgen receptor signaling in prostate cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of Desfluoroenzalutamide vary with different dosages. At low doses, it effectively inhibits androgen receptor signaling without causing significant toxicity. At high doses, Desfluoroenzalutamide can cause adverse effects such as liver toxicity and alterations in hormone levels. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound .
Metabolic Pathways
Desfluoroenzalutamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can be further processed by phase II enzymes, such as glucuronosyltransferases, resulting in the formation of more water-soluble compounds that are excreted in the urine. The metabolic pathways of Desfluoroenzalutamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic profile .
Transport and Distribution
Desfluoroenzalutamide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The distribution of Desfluoroenzalutamide within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of Desfluoroenzalutamide is primarily within the cytoplasm and nucleus of cells. It can bind to androgen receptors in the cytoplasm, preventing their translocation to the nucleus. Additionally, Desfluoroenzalutamide may undergo post-translational modifications that influence its localization and activity. These modifications can include phosphorylation and ubiquitination, which can affect its stability and interactions with other biomolecules .
Métodos De Preparación
The preparation of Enzalutamide Impurity I involves several synthetic routes and reaction conditions. One common method includes the degradation of Enzalutamide under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal environments . For instance, basic degradation can be conducted in 0.1M sodium hydroxide at 60°C for 2.5 hours, while acidic degradation can be performed in 0.1M hydrochloric acid at 60°C for 24 hours . Industrial production methods often involve the use of semi-preparative liquid chromatography to isolate and purify the impurity .
Análisis De Reacciones Químicas
Enzalutamide Impurity I undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using reagents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: This can occur under various conditions, often involving nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler, less oxidized compounds .
Aplicaciones Científicas De Investigación
Enzalutamide Impurity I has several scientific research applications:
Chemistry: It is used to study the stability and degradation pathways of Enzalutamide, helping to improve the formulation and storage conditions of the drug.
Biology: Research on this impurity can provide insights into the metabolic pathways and potential side effects of Enzalutamide.
Medicine: Understanding the impurities in pharmaceutical products is crucial for ensuring their safety and efficacy.
Comparación Con Compuestos Similares
Enzalutamide Impurity I can be compared with other degradation products of Enzalutamide, such as Oxi, A9, P1, and P2 . Each of these impurities has unique chemical properties and degradation pathways. For instance:
Oxi: Formed under oxidative conditions.
A9: Another degradation product with distinct structural features.
P1 and P2: Formed under specific stress conditions and have unique chromatographic profiles.
This compound is unique in its specific formation conditions and its potential impact on the overall stability and efficacy of the pharmaceutical product .
Propiedades
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTJOTNPYGBVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-16-0 | |
| Record name | Defluoro enzalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEFLUORO ENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K9JK886T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)

![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)






![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)

